AFMK

Beschreibung

Structure

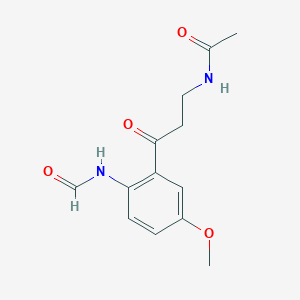

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9(17)14-6-5-13(18)11-7-10(19-2)3-4-12(11)15-8-16/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWNYMJKURVPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200451 | |

| Record name | N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyl-N-formyl-5-methoxykynurenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52450-38-1 | |

| Record name | N1-Acetyl-N2-formyl-5-methoxykynuramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52450-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-N-formyl-5-methoxykynurenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[2-(Formylamino)-5-methoxyphenyl]-3-oxopropyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1-ACETYL-N2-FORMYL-5-METHOXYKYNURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82P8JZ4YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl-N-formyl-5-methoxykynurenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of Melatonin to AFMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) is a primary and biologically significant metabolite of melatonin, an indoleamine renowned for its chronobiotic and antioxidant properties. The enzymatic conversion of melatonin to this compound is a critical pathway in melatonin's metabolism, primarily catalyzed by two key enzymes: Myeloperoxidase (MPO) and Indoleamine 2,3-dioxygenase (IDO). This technical guide provides an in-depth exploration of these enzymatic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support research and development in fields ranging from neurobiology to pharmacology.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a well-established role in regulating circadian rhythms. Beyond its chronobiotic functions, melatonin and its metabolites are potent antioxidants and immunomodulators. The oxidative cleavage of melatonin's indole ring results in the formation of this compound, a kynuramine derivative that itself possesses significant biological activities, including anti-inflammatory and antioxidant effects. Understanding the enzymatic pathways governing this conversion is crucial for elucidating the full spectrum of melatonin's physiological and pharmacological actions.

This document details the two primary enzymatic routes for this compound formation: the peroxidase-mediated oxidation by Myeloperoxidase (MPO) and the dioxygenase-catalyzed reaction by Indoleamine 2,3-dioxygenase (IDO), which, in this context, exhibits peroxidase-like activity.

Enzymatic Pathways of this compound Formation

Myeloperoxidase (MPO) Pathway

Myeloperoxidase, a heme-containing peroxidase predominantly found in neutrophils, catalyzes the oxidation of melatonin to this compound. This reaction is a key event at sites of inflammation where neutrophils are activated. The MPO-catalyzed conversion of melatonin proceeds via a one-electron oxidation mechanism, involving the enzyme's redox intermediates, Compound I and Compound II.[1][2]

The reaction is dependent on the presence of hydrogen peroxide (H₂O₂).[1] A superoxide-dependent pathway for this compound formation by MPO has also been described, where superoxide radicals contribute to the generation of an unstable peroxide intermediate that decays to this compound.[3]

Indoleamine 2,3-Dioxygenase (IDO) Pathway

Indoleamine 2,3-dioxygenase is a heme-containing enzyme known for its role in tryptophan metabolism along the kynurenine pathway. While IDO's canonical function is the dioxygenation of tryptophan, it can also catalyze the oxidative cleavage of melatonin's indole ring to form this compound.[4][5][6]

Notably, the oxidation of melatonin by recombinant IDO is inefficient in the absence of a co-substrate like hydrogen peroxide.[4] This suggests that IDO's action on melatonin is not a classical dioxygenase reaction but rather a peroxidase-like mechanism, where H₂O₂ is required for the catalytic cycle.[4] Both MPO and IDO exhibit Michaelis-Menten kinetics with melatonin, with Kₘ values in the micromolar range, indicating a physiologically relevant affinity.[2]

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic conversion of melatonin to this compound.

Table 1: Kinetic Parameters for Myeloperoxidase (MPO)-Mediated Melatonin Oxidation

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (Compound I reduction) | (6.1 ± 0.2) x 10⁶ M⁻¹s⁻¹ | pH 7.0, 25°C | [1][2] |

| Second-order rate constant (Compound I reduction) | (1.0 ± 0.08) x 10⁷ M⁻¹s⁻¹ | pH 5.0, 25°C | [1][2] |

| Second-order rate constant (Compound II reduction) | (9.6 ± 0.3) x 10² M⁻¹s⁻¹ | pH 7.0, 25°C | [1][2] |

| Second-order rate constant (Compound II reduction) | (2.2 ± 0.1) x 10³ M⁻¹s⁻¹ | pH 5.0, 25°C | [1][2] |

Table 2: Kinetic Parameters for Indoleamine 2,3-Dioxygenase (IDO)-Mediated Melatonin Oxidation

| Parameter | Value | Conditions | Reference |

| Kₘ for Melatonin | Micromolar range | Presence of H₂O₂ | [2] |

| Optimal H₂O₂ Concentration | 100 - 200 µM | [4] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the enzymatic pathways and their relationships.

Caption: Enzymatic pathways for this compound formation from melatonin.

Experimental Protocols

Myeloperoxidase (MPO) Activity Assay

This protocol is adapted from established methods for measuring MPO-catalyzed oxidation of melatonin.[1]

Materials:

-

Highly purified human MPO

-

Melatonin

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (100 mM, pH 7.0 or 5.0)

-

Spectrophotometer capable of reading at 340 nm

-

Sodium cyanide (NaCN) for reaction termination (optional)

Procedure:

-

Prepare a stock solution of melatonin in a suitable solvent (e.g., ethanol) and dilute to the desired concentration in phosphate buffer.

-

Prepare a working solution of MPO in phosphate buffer. A typical concentration is 200 nM.

-

In a cuvette, combine the melatonin solution and the MPO solution.

-

Initiate the reaction by adding a specific concentration of H₂O₂ (e.g., 10-100 µM).

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of this compound.

-

Record the absorbance change over time to determine the initial reaction rate.

-

(Optional) To confirm that the reaction is MPO-dependent, add a known MPO inhibitor like sodium cyanide (10 mM) to terminate the reaction.

Indoleamine 2,3-Dioxygenase (IDO) Peroxidase Activity Assay

This protocol is based on the finding that IDO requires H₂O₂ to oxidize melatonin.[4]

Materials:

-

Recombinant human IDO

-

Melatonin

-

Hydrogen peroxide (H₂O₂)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing melatonin at various concentrations in the reaction buffer.

-

Add recombinant IDO to the reaction mixture.

-

Initiate the reaction by adding H₂O₂ to an optimal concentration of 100-200 µM.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Analyze the formation of this compound by reverse-phase HPLC (see protocol 5.3).

HPLC Quantification of this compound

This protocol provides a general framework for the quantification of this compound using reverse-phase high-performance liquid chromatography (HPLC).[4]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

A linear gradient from 10% to 90% Mobile Phase B over 20 minutes can be used for separation.

-

Flow rate: 1.0 mL/min

Detection:

-

Monitor the absorbance at 210 nm or 340 nm.

Procedure:

-

Prepare a standard curve of this compound of known concentrations.

-

Inject the standards and the reaction samples onto the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Cellular and In Vivo Models

The enzymatic formation of this compound from melatonin has been studied in various cellular and in vivo models.

-

Cellular Models: Human keratinocytes (HaCaT), melanoma cells, fibroblasts, and melanocytes have been shown to metabolize melatonin to this compound.[5] These cell lines provide valuable in vitro systems to investigate the regulation of the enzymatic pathways and the biological effects of this compound.

-

In Vivo Models: Studies in rats have demonstrated the in vivo formation of this compound following melatonin administration.[6] These animal models are essential for understanding the physiological relevance of this metabolic pathway and the pharmacokinetic profile of this compound.

Conclusion

The enzymatic conversion of melatonin to this compound by myeloperoxidase and indoleamine 2,3-dioxygenase represents a significant metabolic route with important physiological and pathological implications. The peroxidase-driven nature of these reactions highlights the interplay between melatonin metabolism and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate this fascinating pathway and its potential as a therapeutic target. Further research is warranted to fully elucidate the kinetic parameters of these enzymes and the factors that regulate their activity in different biological contexts.

References

- 1. Molecular evidence that melatonin is enzymatically oxidized in a different manner than tryptophan: investigations with both indoleamine 2,3-dioxygenase and myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular evidence that melatonin is enzymatically oxidized in a different manner than tryptophan: investigations with both indoleamine 2,3-dioxygenase and myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary and significant metabolite of melatonin, an endogenously produced indoleamine with pleiotropic physiological functions. This compound itself is a potent antioxidant and anti-inflammatory agent, making it a molecule of considerable interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound. It details optimized experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is formed through the oxidative cleavage of the pyrrole ring of melatonin.[1][2] This conversion can occur through enzymatic pathways, involving enzymes such as indoleamine 2,3-dioxygenase, myeloperoxidase, and horseradish peroxidase, or via non-enzymatic reactions with various reactive oxygen species (ROS), including hydrogen peroxide.[3] The resulting kynuramine derivative, this compound, is not merely an inactive metabolite but possesses significant biological activities. It functions as a potent free radical scavenger and exhibits anti-inflammatory properties by modulating the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

The synthesis and purification of this compound in a laboratory setting are crucial for advancing research into its therapeutic potential. This guide outlines two effective methods for this compound synthesis: an optimized peroxidase-catalyzed oxidation of melatonin and a simpler method utilizing hydrogen peroxide. Furthermore, it provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis of this compound

Two primary methods for the synthesis of this compound from melatonin are presented below. The first is an optimized, high-yield method, while the second offers a simpler, non-enzymatic alternative.

Optimized Peroxidase-Catalyzed Synthesis

An optimized method for the synthesis of this compound utilizes horseradish peroxidase (HRP) as a catalyst and chlorpromazine (CPZ) as a co-catalyst to significantly enhance the reaction rate and yield.[1] This method has been reported to achieve a yield of approximately 60% in a significantly reduced reaction time compared to non-catalyzed methods.[1]

-

Reaction Setup:

-

In a suitable reaction vessel, prepare a solution of melatonin in a phosphate buffer (pH 7.4).

-

Add horseradish peroxidase (HRP) to the solution.

-

Introduce chlorpromazine (CPZ) as a co-catalyst.

-

Continuously bubble molecular oxygen through the reaction mixture.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding a controlled amount of hydrogen peroxide (H₂O₂).

-

Monitor the progress of the reaction by analytical thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Reaction Quenching and Work-up:

-

Upon completion of the reaction (typically within 30 minutes), quench the reaction by adding a suitable reducing agent (e.g., sodium metabisulfite).

-

Extract the crude this compound from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Synthesis using Hydrogen Peroxide

A straightforward method for the synthesis of this compound involves the direct oxidation of melatonin with hydrogen peroxide. While this method may have a lower yield compared to the optimized peroxidase-catalyzed reaction, its simplicity makes it a viable alternative.

-

Reaction Setup:

-

Dissolve melatonin in a minimal amount of a suitable organic solvent (e.g., methanol).

-

Add a solution of 30% hydrogen peroxide (H₂O₂) to the melatonin solution.

-

-

Reaction Conditions and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using analytical TLC or HPLC until the starting material is consumed.

-

-

Work-up:

-

After the reaction is complete, dilute the mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

-

Purification of this compound

Preparative high-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity this compound.

Preparative HPLC Purification Protocol:

-

Sample Preparation:

-

Dissolve the crude this compound obtained from the synthesis in the mobile phase to be used for the HPLC separation.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is suitable for the separation.

-

Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used. The exact gradient profile should be optimized based on analytical HPLC runs of the crude material.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the this compound peak.

-

-

Post-Purification Processing:

-

Combine the fractions containing pure this compound.

-

Remove the organic solvent from the collected fractions under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

-

Data Presentation

Table 1: Summary of Synthesis Methods and Quantitative Data

| Synthesis Method | Key Reagents | Catalyst/Co-catalyst | Reaction Time | Reported Yield | Purity (Post-Purification) |

| Optimized Peroxidase-Catalyzed | Melatonin, H₂O₂, O₂ | Horseradish Peroxidase, Chlorpromazine | ~30 minutes | ~60%[1] | >95% (HPLC) |

| Hydrogen Peroxide Oxidation | Melatonin, 30% H₂O₂ | None | Several hours | 32% (non-catalyzed)[1] | >95% (HPLC) |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [2] |

| Molecular Weight | 264.28 g/mol | [2] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 265 m/z | |

| Key MS/MS Fragment | 178 m/z (loss of N-acetyl and N-formyl groups) | |

| ¹H NMR | Data not readily available in public literature | |

| ¹³C NMR | Data not readily available in public literature | |

| Purity (Commercially available) | ≥95% (HPLC) |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of N1-acetyl-N2-formyl-5-methoxykynuramine. The optimized peroxidase-catalyzed method offers a high-yield and efficient route to this compound, while the hydrogen peroxide method presents a simpler alternative. The purification by preparative HPLC is essential for obtaining the high-purity compound required for rigorous scientific investigation. The provided experimental protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this important melatonin metabolite. Further research is warranted to fully characterize this compound using nuclear magnetic resonance spectroscopy.

References

An In-depth Technical Guide to N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) is a significant metabolite of melatonin, an endogenous neurohormone. Arising from the oxidative cleavage of melatonin's indole ring, this compound has garnered considerable interest within the scientific community for its potent antioxidant and free-radical scavenging properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on its antioxidant mechanisms, and detailed experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this intriguing biogenic amine.

Physical and Chemical Properties

This compound is a solid, aromatic ketone.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide | [1][2] |

| Synonyms | N-acetyl-N-formyl-5-Methoxykynuramine, NSC 688263 | [3] |

| CAS Number | 52450-38-1 | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [3] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not explicitly reported in the searched literature. | |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 1 mg/mL | [3] |

| LogP (predicted) | 0.6 | [1] |

| UV Absorption Maxima (λmax) | 236, 266, 352 nm | [3] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry of this compound reveals characteristic fragmentation patterns. The protonated molecule [M+H]⁺ is observed at m/z = 265. Collision-induced dissociation of this ion leads to a predominant fragment at m/z = 178, corresponding to the loss of both the N-acetyl and N-formyl groups.[4] This fragmentation is a key identifier in mass spectrometric analysis. Further fragmentation of a hydroxy-AMK metabolite (m/z 253) shows characteristic product ions.[5]

NMR Spectroscopy

While detailed peak assignments for this compound were not found in the searched literature, general principles of ¹H and ¹³C NMR spectroscopy can be applied to predict its spectral features. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methoxy group protons, the protons of the ethylacetamide side chain, and the formyl proton. The ¹³C NMR spectrum would display resonances for the aromatic carbons, the carbonyl carbons, the methoxy carbon, and the carbons of the side chain.

Biological Activity and Signaling Pathways

Antioxidant and Free Radical Scavenging Activity

This compound is a potent antioxidant and free radical scavenger.[3] It is formed when melatonin interacts with reactive oxygen species (ROS).[6] this compound itself can be further deformylated to N¹-acetyl-5-methoxykynuramine (AMK), which is also a potent antioxidant. This sequential free-radical scavenging activity of melatonin and its metabolites is referred to as a free-radical scavenging cascade.

The antioxidant mechanism of this compound involves the donation of electrons to neutralize free radicals. This activity has been demonstrated in various experimental models.

Figure 1: Simplified signaling pathway of this compound formation and its antioxidant action.

Interaction with Tubulin

The direct interaction of this compound with tubulin has not been extensively studied in the reviewed literature. However, many small molecules are known to interact with tubulin and affect microtubule dynamics. Given that melatonin has been reported to interact with tubulin, it is plausible that its metabolite, this compound, may also have some affinity for this protein. Further research is required to elucidate any potential interactions and their functional consequences.

Experimental Protocols

Synthesis of this compound from Melatonin

This protocol is based on the oxidative cleavage of melatonin.

Materials:

-

Melatonin

-

Hydrogen peroxide (H₂O₂)

-

Horseradish peroxidase (HRP)

-

Chlorpromazine (CPZ) as a co-catalyst (optional, but enhances yield)

-

Phosphate buffer (pH adjusted as needed)

-

Molecular oxygen (optional)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve melatonin in the appropriate buffer in the reaction vessel.

-

Add horseradish peroxidase to the solution.

-

If using, add chlorpromazine to the reaction mixture.

-

Initiate the reaction by adding hydrogen peroxide.

-

For enhanced yield, bubble molecular oxygen through the reaction mixture during the reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as HPLC.

-

Upon completion, proceed with the purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Purification of this compound by HPLC

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

A suitable reversed-phase column (e.g., C18).

Mobile Phase:

-

A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium bicarbonate) is commonly used for the separation of melatonin and its metabolites. The exact gradient will need to be optimized based on the specific column and system.

Procedure:

-

Dissolve the crude reaction mixture in the initial mobile phase.

-

Filter the sample through a 0.22 µm filter to remove any particulate matter.

-

Inject the sample onto the HPLC column.

-

Run the gradient elution to separate this compound from unreacted melatonin and other byproducts.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or one of the λmax values of this compound).

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent (e.g., by lyophilization) to obtain pure this compound.

Characterization of this compound

Purpose: To confirm the identity and determine the concentration of this compound.

Procedure:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Measure the absorbance of each standard solution at the λmax of this compound (236, 266, or 352 nm) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of an unknown this compound sample and determine its concentration using the calibration curve.

Purpose: To identify the functional groups present in the this compound molecule.

Procedure:

-

Prepare a sample of pure this compound, typically as a KBr pellet or a thin film.

-

Obtain the FTIR spectrum of the sample over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum to identify characteristic absorption bands for the functional groups in this compound, such as:

-

N-H stretching (amide)

-

C=O stretching (ketone and amide)

-

C-O stretching (ether)

-

Aromatic C-H and C=C stretching

-

Conclusion

N¹-acetyl-N²-formyl-5-methoxykynuramine (this compound) is a multifaceted molecule with significant antioxidant properties. This guide has provided a detailed overview of its physical, chemical, and biological characteristics, along with practical experimental protocols. While much is known about its role as a melatonin metabolite and a free radical scavenger, further research is warranted to explore its potential interactions with other cellular components, such as tubulin, and to fully elucidate its involvement in various signaling pathways. The information and procedures outlined herein are intended to facilitate and inspire future investigations into this promising compound.

References

- 1. N1-acetyl-N2-formyl-5-methoxykynuramine | C13H16N2O4 | CID 171161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N1-Acetyl-N2-formyl-5-methoxykynuramine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK): A Technical Guide to its Physiological Concentrations and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a significant oxidative metabolite of melatonin, a hormone primarily known for its role in regulating circadian rhythms. The formation of this compound occurs through the enzymatic or free radical-mediated opening of the indole ring of melatonin. This compound is not merely an inactive byproduct; it possesses biological activities, including antioxidant and anti-inflammatory properties, and is a precursor to another active metabolite, N1-acetyl-5-methoxykynuramine (AMK). Understanding the physiological concentrations of this compound in various tissues is crucial for elucidating its biological roles and its potential as a biomarker or therapeutic agent. However, the in vivo quantification of this compound presents significant analytical challenges due to its very low physiological concentrations and its transient nature. This guide provides a comprehensive overview of the current knowledge on this compound's physiological concentrations, detailed experimental methodologies for its quantification, and its metabolic pathway.

Physiological Concentrations of this compound and its Metabolite AMK

The quantification of endogenous this compound in biological tissues and fluids has proven to be challenging, with concentrations often falling below the detection limits of many analytical methods. The available data, primarily from studies on animal models and some human samples, are summarized below.

| Tissue/Fluid | Species | Analyte | Concentration | Analytical Method | Citation |

| Plasma | Human | This compound | Below Limit of Detection (<65 pmol/L) | Radioimmunoassay (RIA) | [1] |

| Plasma | Rat | This compound | Detected (peak after melatonin injection) | Radioimmunoassay (RIA) | [1] |

| Retina | Rat | This compound | Detected (higher during the dark phase) | HPLC with Fluorescence Detection | [1] |

| Brain | Rat | This compound | Formation confirmed in vivo | Microdialysis | [1] |

| Liver | Mouse | This compound | Not identified under experimental conditions | UPLC-TOFMS | [2] |

| Brain | Mouse | This compound | Not identified under experimental conditions | UPLC-TOFMS | [2] |

| Eyes | Mouse | This compound | Not identified under experimental conditions | UPLC-TOFMS | [2] |

| Urine | Human | This compound | Not identified under experimental conditions | UPLC-TOFMS | [2] |

| Epidermis | Human | AMK | 0.99 ± 0.21 ng/mg protein | Not specified | [3] |

| Epidermis (African American) | Human | AMK | 1.50 ± 0.36 ng/mg protein | Not specified | [3] |

| Epidermis (Caucasian) | Human | AMK | 0.56 ± 0.09 ng/mg protein | Not specified | [3] |

Note: The data highlight the difficulty in detecting this compound in human plasma under normal physiological conditions. However, its metabolite, AMK, has been quantified in human skin. The lack of detectable this compound in some studies could be due to its rapid conversion to AMK or other metabolites, or concentrations that are below the sensitivity of the applied analytical techniques.

Experimental Protocols

Accurate quantification of this compound requires highly sensitive and specific analytical methods. The following sections detail the methodologies that have been employed for its analysis.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a sensitive method for quantifying this compound in biological samples.

-

Sample Preparation (Extraction):

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

For serum or plasma, perform a protein precipitation step by adding a solvent like acetonitrile or methanol in a 1:3 or 1:4 ratio (sample:solvent).

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Perform a liquid-liquid extraction of the supernatant. A common solvent for extracting this compound is chloroform. Add an equal volume of chloroform, vortex, and centrifuge to separate the phases.

-

Carefully collect the organic (chloroform) layer containing this compound.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the HPLC mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is often employed to achieve good separation from other melatonin metabolites.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

-

-

Fluorescence Detection:

-

This compound is a fluorescent molecule. The optimal excitation and emission wavelengths for its detection are approximately 350 nm and 480 nm, respectively[1].

-

Radioimmunoassay (RIA)

A specific radioimmunoassay has been developed for the quantification of this compound, offering high sensitivity.

-

Synthesis of Tracer and Antibody Production:

-

The tracer, [3H]-AFMK, is synthesized from [3H]-melatonin.

-

This compound is synthesized and conjugated to a carrier protein (e.g., bovine serum albumin) to produce an immunogen.

-

The immunogen is used to raise polyclonal or monoclonal antibodies against this compound in animals (e.g., rabbits).

-

-

Assay Procedure:

-

A competitive binding assay is performed where a known amount of [3H]-AFMK (tracer) competes with the unlabeled this compound in the sample or standard for a limited number of binding sites on the anti-AFMK antibody.

-

After incubation, the antibody-bound fraction is separated from the free fraction (e.g., using a second antibody or charcoal).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of this compound in the sample is determined by comparing the degree of inhibition of tracer binding with a standard curve generated using known concentrations of unlabeled this compound. The assay has a reported detection limit of 65 pmol/L[1].

-

-

Chromatographic Purification:

-

To enhance specificity, a pre-assay chromatographic step using a Celite microcolumn can be employed to separate this compound from other cross-reacting metabolites[1].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Similar to HPLC, sample preparation involves extraction and purification to remove interfering substances from the biological matrix. Solid-phase extraction (SPE) can be a valuable tool for cleaner extracts.

-

-

LC Separation:

-

Utilizes a reverse-phase C18 or a similar column with a gradient elution of mobile phases, such as water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis.

-

This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole.

-

The transition from the precursor ion to the product ion is highly specific to this compound, minimizing interference from other compounds and providing high sensitivity.

-

An internal standard (ideally a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response, ensuring accurate quantification.

-

Signaling Pathways and Experimental Workflows

Melatonin Metabolism to this compound and AMK

The primary pathway for this compound formation is through the oxidation of melatonin. This can be an enzymatic process or can be mediated by reactive oxygen species. This compound is then deformylated to produce AMK.

References

The Enigmatic Fate of a Melatonin Metabolite: An In-Depth Technical Guide to AFMK's In Vivo Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-N-formyl-5-methoxykynuramine (AFMK) is a primary and unique metabolite of melatonin, an endogenous hormone regulating circadian rhythms and possessing potent antioxidant properties. While the physiological roles of melatonin are extensively studied, the in vivo bioavailability and pharmacokinetic profile of this compound remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, state of knowledge regarding this compound's journey through the body. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the significant knowledge gaps that present opportunities for future research. The evidence suggests that while this compound is a product of melatonin metabolism, particularly under conditions of oxidative stress, its independent pharmacokinetic properties following direct administration are yet to be determined.

Introduction

Melatonin, primarily synthesized by the pineal gland, undergoes extensive metabolism. One of the key metabolic routes is the kynuric pathway, which leads to the formation of this compound through the oxidative cleavage of the indole nucleus. This process can be either enzymatic or mediated by reactive oxygen species, highlighting this compound's potential role in contexts of high oxidative stress.[1][2] this compound itself is not an inert byproduct; it exhibits significant biological activities, including antioxidant and anti-inflammatory effects, and can be further metabolized to N-acetyl-5-methoxykynuramine (AMK), another bioactive molecule.[3][4]

Despite its biological relevance, a comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile is conspicuously absent from the scientific literature. This guide aims to collate the fragmented in vivo data, detail the experimental approaches used to study this elusive metabolite, and provide a framework for future investigations into its pharmacokinetic and pharmacodynamic properties.

Quantitative Data on this compound Detection In Vivo

| Animal Model | Administration of Melatonin | Sample Type | Detected this compound Concentration | Study Reference (Implied) |

| Rat | Intraperitoneal injection | Plasma | A peak was observed, but specific concentrations are not detailed in the available abstract. | [5] |

| Human | Endogenous | Cerebrospinal Fluid (CSF) | Elevated levels observed in patients with meningitis. | [6] |

| Mouse | Not specified | Urine, Feces, Tissues | Not identified under normal or oxidative stress conditions. | [7] |

Note: The scarcity of data in this table underscores the significant research gap in the quantitative analysis of this compound pharmacokinetics.

Experimental Protocols

The methodologies employed in the study of this compound in vivo have primarily focused on its detection and quantification as a metabolite of melatonin.

Animal Studies

-

Animal Models: Rats have been the most frequently cited animal model for in vivo studies of melatonin metabolism leading to this compound formation.[5]

-

Administration of Precursor: In a key study, melatonin was administered to rats via intraperitoneal injection to investigate the subsequent formation of metabolites.[8]

-

Sample Collection: Blood samples are typically collected at various time points post-administration to track the appearance and disappearance of metabolites in the plasma.

-

Analytical Method: Radioimmunoassay (RIA): A specific RIA has been developed for the quantification of this compound. This method involves the synthesis of this compound and its use to produce anti-AFMK antibodies. A radiolabeled tracer, [3H]-AFMK, is also synthesized from [3H]-melatonin. The assay's specificity is enhanced by a chromatographic step on a Celite microcolumn prior to the immunoassay.[5]

-

Assay Range: 59 to 1894 pmol/L

-

Detection Limit: 65 pmol/L

-

Intra- and Inter-assay Coefficients of Variation: 3.5% and 11%, respectively.

-

Human Studies

-

Sample Collection: Cerebrospinal fluid has been a key biological matrix for the detection of this compound in humans, particularly in pathological conditions.[6]

-

Analytical Methods: While not explicitly detailed in the abstracts, sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be required for the quantification of this compound in complex biological samples.

Mandatory Visualizations

Melatonin Metabolism to this compound and AMK

Caption: Metabolic conversion of melatonin to this compound and AMK.

Experimental Workflow for In Vivo Melatonin Metabolism Study

Caption: Workflow for studying this compound as a melatonin metabolite.

Signaling Pathways Associated with Melatonin and its Metabolites

Caption: Antioxidant and anti-inflammatory signaling of melatonin metabolites.

Discussion and Future Directions

The current body of research provides a foundational understanding of this compound as a biologically active metabolite of melatonin. However, a significant chasm exists in our knowledge of its independent pharmacokinetic profile. The lack of studies involving direct administration of this compound means that critical parameters such as its oral bioavailability, clearance rate, volume of distribution, and half-life remain unknown.

Several factors may contribute to this knowledge gap. The synthesis of this compound for research purposes can be challenging, and its potential instability in biological matrices may complicate in vivo studies. Furthermore, the rapid metabolism of melatonin and its metabolites could make it difficult to distinguish the pharmacokinetic profile of administered this compound from that endogenously produced.

Future research should prioritize the following:

-

Pharmacokinetic Studies with Exogenous this compound: Conducting well-designed in vivo studies in relevant animal models (e.g., rats, mice) with both intravenous and oral administration of this compound is crucial. This would allow for the determination of its absolute bioavailability and other key pharmacokinetic parameters.

-

Advanced Analytical Methods: The development and validation of sensitive and specific bioanalytical methods, such as LC-MS/MS, for the quantification of this compound and its metabolites in various biological matrices are essential for accurate pharmacokinetic modeling.

-

Metabolite Identification: A thorough investigation into the further metabolism of this compound is needed to understand its complete disposition pathway.

-

Pharmacodynamic Studies: Elucidating the specific signaling pathways modulated by this compound, independent of melatonin, will be critical to understanding its therapeutic potential.

Conclusion

N-acetyl-N-formyl-5-methoxykynuramine (this compound) represents a fascinating yet underexplored facet of melatonin's biological activity. While its formation in vivo is established, its bioavailability and pharmacokinetic profile remain a black box. This guide has summarized the limited available data and outlined the necessary experimental approaches to illuminate the in vivo fate of this intriguing metabolite. For researchers and drug development professionals, the study of this compound presents a challenging but potentially rewarding frontier, with implications for understanding oxidative stress, inflammation, and the broader physiological roles of the melatoninergic system. Addressing the knowledge gaps highlighted herein will be paramount to unlocking the full therapeutic potential of this compound.

References

- 1. Effects of melatonin on sleep and neurochemistry in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. N1-Acetyl-5-methoxykynuramine - Wikipedia [en.wikipedia.org]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of melatonin: a systematic review [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Effects of melatonin on sleep and neurochemistry in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Antioxidant Veil: An In-depth Technical Guide to the Non-Antioxidant Biological Functions of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary metabolite of melatonin, long recognized for its potent antioxidant and free radical scavenging properties. However, a growing body of evidence reveals that this compound possesses significant biological functions that extend beyond its antioxidant capacity. This technical guide delves into these non-antioxidant roles, focusing on the anti-inflammatory and immunomodulatory activities of this compound. We will explore its molecular targets, its influence on key signaling pathways, and the experimental methodologies used to elucidate these functions. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Anti-inflammatory and Immunomodulatory Functions

The most well-documented non-antioxidant function of this compound is its ability to modulate the inflammatory response. This activity is primarily centered on the inhibition of key pro-inflammatory enzymes and their signaling pathways.

Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to suppress the activation of two critical enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] These enzymes are key mediators in the production of pro-inflammatory molecules.

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent inflammatory mediators.[2]

-

Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a molecule that plays a complex role in inflammation and can contribute to tissue damage when overproduced.

Studies have demonstrated that this compound, along with melatonin and another metabolite, N1-acetyl-5-methoxykynuramine (AMK), prevents the lipopolysaccharide (LPS)-induced activation of COX-2 and iNOS in macrophage cell lines.[1][2] This leads to a subsequent reduction in the production of PGE2 and nitric oxide.[2]

Quantitative Data on this compound's Anti-inflammatory Effects

| Molecular Target | Effect of this compound | Quantitative Data (IC50) | Reference |

| COX-2 | Inhibition of activation | Not Available | [1][2] |

| iNOS | Inhibition of activation | Not Available | [2] |

| PGE2 Production | Reduction | Not Available | [2] |

| Nitric Oxide Production | Reduction | Not Available | [2] |

Modulation of Pro-inflammatory Signaling Pathways

The inhibition of COX-2 and iNOS by this compound is likely mediated through the modulation of upstream signaling pathways that regulate the expression of these enzymes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the primary regulators of COX-2 and iNOS expression in response to inflammatory stimuli like LPS.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2 and iNOS. While direct evidence of this compound's effect on this pathway is still emerging, its ability to inhibit COX-2 and iNOS expression strongly suggests an interaction with NF-κB signaling.

Figure 1: Hypothesized intervention of this compound in the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are also activated by LPS and play a role in regulating the expression of COX-2 and iNOS. These kinases can activate transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. The potential for this compound to modulate MAPK signaling is an active area of research.

Figure 2: Hypothesized intervention of this compound in the MAPK signaling pathway.

Other Potential Biological Targets

Beyond its well-established anti-inflammatory role, preliminary research suggests that this compound may interact with other cellular components, opening up new avenues for therapeutic exploration.

Table of Other Potential this compound Targets and Functions

| Potential Target/Function | Description | Quantitative Data |

| Formyl Peptide Receptors (FPRs) | A family of G protein-coupled receptors involved in chemotaxis and immune cell activation. | Binding affinity (Kd) or IC50: Not Available |

| Quinone Reductase 2 (QR2) | An enzyme implicated in redox cycling and detoxification. | Inhibition constant (Ki): Not Available |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | An enzyme involved in DNA repair and cell death. | IC50: Not Available |

| Tubulin/Microtubules | Key components of the cytoskeleton involved in cell division, motility, and intracellular transport. | Effect on polymerization: Not Available |

| Cell Cycle Regulation | The process that governs cell division. | Effect on cell cycle phases: Not Available |

| Apoptosis | Programmed cell death, a critical process in tissue homeostasis and disease. | Effect on apoptotic markers: Not Available |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions. Note: Where specific protocols for this compound are not available, general and adaptable methods are provided.

Cell Culture and LPS Stimulation of Macrophages

This protocol is fundamental for in vitro studies of inflammation.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.

-

Incubate for the desired time period (e.g., 24 hours) to assess the expression of inflammatory mediators.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This colorimetric assay quantifies nitrite, a stable product of NO.

-

After LPS stimulation, collect the cell culture supernatant.

-

In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used for the sensitive quantification of PGE2.

-

Collect the cell culture supernatant after LPS stimulation.

-

Perform the PGE2 ELISA according to the manufacturer's instructions (commercially available kits).

-

Briefly, the assay typically involves competition between the PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate.

-

After washing, a substrate is added, and the color development is measured spectrophotometrically.

-

The concentration of PGE2 in the sample is inversely proportional to the color intensity.

Western Blot Analysis for COX-2, iNOS, and Signaling Proteins

This technique is used to detect and quantify specific proteins in cell lysates.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for COX-2, iNOS, phospho-IκBα, total IκBα, phospho-ERK, total ERK, etc., overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Figure 3: A simplified workflow for Western Blot analysis.

Future Directions and Therapeutic Potential

The non-antioxidant functions of this compound, particularly its anti-inflammatory properties, present exciting opportunities for therapeutic development. Future research should focus on:

-

Elucidating the precise molecular mechanisms: Detailed studies are needed to confirm the direct targets of this compound within the NF-κB and MAPK signaling pathways.

-

Quantitative analysis: Determining the IC50 values of this compound for COX-2 and iNOS inhibition is crucial for understanding its potency.

-

In vivo studies: Preclinical and clinical studies are required to evaluate the therapeutic efficacy of this compound in inflammatory diseases.

-

Exploring other biological activities: Further investigation into the potential interactions of this compound with formyl peptide receptors, quinone reductase 2, PARP-1, and tubulin could reveal novel therapeutic applications.

Conclusion

N1-acetyl-N2-formyl-5-methoxykynuramine is emerging as a multifunctional molecule with biological activities that extend far beyond its role as an antioxidant. Its ability to inhibit key pro-inflammatory enzymes and modulate critical signaling pathways underscores its potential as a novel therapeutic agent for a range of inflammatory conditions. This technical guide provides a foundation for further research and development in this promising area.

References

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK): An In-depth Technical Guide on its Interaction with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary and significant metabolite of melatonin, a pleiotropic hormone with well-documented antioxidant and immunomodulatory properties. Emerging evidence suggests that this compound is not merely an inactive byproduct but possesses its own distinct and potent biological activities, particularly in the modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key signaling cascades, focusing on its anti-inflammatory, antioxidant, and pro-apoptotic effects. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development efforts targeting pathways influenced by this compound.

Introduction

Melatonin is extensively metabolized through several pathways, with the kynuramine pathway leading to the formation of this compound being of significant interest.[1] this compound has been shown to be a potent antioxidant, capable of donating two electrons to neutralize free radicals.[2] Beyond its direct scavenging activity, this compound actively modulates cellular signaling, influencing inflammatory responses and apoptosis, making it a molecule of considerable therapeutic potential. This guide will delve into the molecular mechanisms underlying these effects.

Interaction with Inflammatory Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes and modulation of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

In inflammatory conditions, the expression of COX-2 and iNOS is upregulated, leading to the production of prostaglandins (e.g., PGE2) and nitric oxide (NO), respectively, which are key mediators of inflammation. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound, along with melatonin, can prevent the activation of both COX-2 and iNOS.[3] This inhibitory effect leads to a reduction in the production of PGE2 and NO, thereby dampening the inflammatory response.[3]

Quantitative Data: Inhibition of Inflammatory Mediators by this compound

| Cell Line | Treatment | Target | Concentration of this compound | % Inhibition / Fold Change | Reference |

| RAW 264.7 | LPS (1 µg/mL) | COX-2 Protein | Not Specified | Prevents activation | [3] |

| RAW 264.7 | LPS (1 µg/mL) | iNOS Protein | Not Specified | Prevents activation | [3] |

| RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | Not Specified | Reduced | [3] |

| RAW 264.7 | LPS (1 µg/mL) | NO Production | Not Specified | Reduced | [3] |

Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Upon activation by stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for COX-2 and iNOS. While direct quantitative data on this compound's effect on NF-κB is still emerging, its ability to suppress COX-2 and iNOS suggests an upstream regulatory role, possibly through the inhibition of the NF-κB pathway.

Signaling Pathway Diagram: this compound in Inflammation

Caption: this compound inhibits the inflammatory cascade by suppressing COX-2 and iNOS.

Role in Apoptosis Signaling Pathways

This compound has been shown to modulate apoptosis, the process of programmed cell death, which is crucial in both normal physiological processes and in the context of diseases like cancer.

Modulation of the Bax/Bcl-2 Ratio and Caspase Activation

In a study on the pancreatic cancer cell line AR42J, this compound was found to influence the balance of pro- and anti-apoptotic proteins.[4] Specifically, this compound treatment led to an increase in the protein signal for the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, leading to the activation of the caspase cascade. The study also observed an increase in the executor of apoptosis, caspase-3, in response to this compound.[4]

Quantitative Data: Modulation of Apoptotic Proteins by this compound in AR42J Cells

| Cell Line | Treatment | Target Protein | This compound Concentration | Observation | Reference |

| AR42J | Caerulein (10⁻⁸ M) + this compound | Bax | 10⁻¹² M, 10⁻¹⁰ M, 10⁻⁸ M | Markedly increased protein signal | [4] |

| AR42J | Caerulein (10⁻⁸ M) + this compound | Bcl-2 | 10⁻¹² M, 10⁻¹⁰ M, 10⁻⁸ M | Reduced protein signal | [4] |

| AR42J | Caerulein (10⁻⁸ M) + this compound | Caspase-3 | 10⁻¹² M, 10⁻¹⁰ M, 10⁻⁸ M | Markedly increased protein signal | [4] |

Signaling Pathway Diagram: this compound in Apoptosis

Caption: this compound promotes apoptosis by modulating Bax, Bcl-2, and caspase-3.

Antioxidant and Cytoprotective Effects

This compound's ability to protect cells from oxidative stress-induced damage is a key aspect of its biological activity.

Reduction of Oxidative Damage

Studies have shown that this compound can significantly reduce oxidative damage to macromolecules. In a rat model of acute pancreatitis, this compound treatment reduced the levels of lipid peroxidation products (malondialdehyde + 4-hydroxynonenal) in the pancreas.[4] this compound also augmented the activity of the antioxidant enzyme glutathione peroxidase (GPx).[4]

Quantitative Data: Antioxidant Effects of this compound in a Rat Model of Acute Pancreatitis

| Parameter | Treatment Group | This compound Dose (mg/kg) | % Change vs. AP Group | Reference |

| Pancreatic MDA + 4-HNE | Acute Pancreatitis (AP) + this compound | 5, 10, 20 | Reduced | [4] |

| Pancreatic GPx Activity | Acute Pancreatitis (AP) + this compound | 5, 10, 20 | Augmented | [4] |

| Serum Amylase Activity | Acute Pancreatitis (AP) + this compound | 5, 10, 20 | Decreased | [4] |

| Serum TNF-α | Acute Pancreatitis (AP) + this compound | 5, 10, 20 | Decreased | [4] |

Experimental Workflow: Investigating this compound's Antioxidant Effects

Caption: Workflow for assessing this compound's antioxidant effects in vivo.

Detailed Experimental Protocols

Cell Culture and Treatment for Inflammation Studies

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing 1 µg/mL of LPS.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations, typically 1 hour prior to LPS stimulation.

Western Blot Analysis for Protein Expression

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, Bax, Bcl-2, Caspase-3, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Measurement of Nitric Oxide (NO) Production

-

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Collect 100 µL of culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production

-

PGE2 levels in the culture supernatant are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Caspase Activity Assay

-

Caspase-3, -8, and -9 activities can be measured using colorimetric or fluorometric assay kits.

-

After treatment, cells are lysed to release caspases.

-

The lysate is incubated with a specific caspase substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).

-

The cleavage of the substrate by the active caspase releases the chromophore or fluorophore.

-

The absorbance or fluorescence is measured using a microplate reader.

-

The caspase activity is proportional to the signal intensity.

Conclusion and Future Directions

This compound is a bioactive metabolite of melatonin with significant therapeutic potential, particularly in the context of inflammatory diseases and cancer. Its ability to modulate key signaling pathways, including the NF-κB and apoptotic pathways, underscores its importance as a target for further investigation. Future research should focus on elucidating the precise molecular targets of this compound within these pathways, determining its pharmacokinetic and pharmacodynamic properties in more detail, and exploring its efficacy in preclinical models of various diseases. The development of specific agonists or antagonists for this compound-mediated signaling could open new avenues for therapeutic intervention.

References

- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AFM Analysis Enables Differentiation between Apoptosis, Necroptosis, and Ferroptosis in Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a significant metabolite of melatonin, an endogenous antioxidant. The quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of this compound in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

This compound standard solutions

-

N1-acetyl-N2-formyl-5-methoxykynuramine-D3 (this compound-D3) internal standard (IS) solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound-D3).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Start with 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min. |

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive electrospray ionization mode. The specific ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for the instrument in use. The analysis is performed using Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 265.1 | 178.1 |

| This compound-D3 (IS) | 268.1 | 178.1 |

Note: The collision energy for each transition should be optimized to achieve the maximum signal intensity.

Quantitative Data

The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 0.5 - 500 | y = 0.025x + 0.003 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |